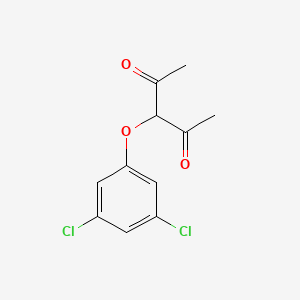

3-(3,5-Dichlorophenoxy)-2,4-pentanedione

Description

Properties

Molecular Formula |

C11H10Cl2O3 |

|---|---|

Molecular Weight |

261.10 g/mol |

IUPAC Name |

3-(3,5-dichlorophenoxy)pentane-2,4-dione |

InChI |

InChI=1S/C11H10Cl2O3/c1-6(14)11(7(2)15)16-10-4-8(12)3-9(13)5-10/h3-5,11H,1-2H3 |

InChI Key |

DYSBGEBSGTXTAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)C)OC1=CC(=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

3-(3,5-Dichlorophenoxy)-2,4-pentanedione chemical structure and properties

An In-depth Technical Guide to 3-(3,5-Dichlorophenoxy)-2,4-pentanedione

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(3,5-dichlorophenoxy)-2,4-pentanedione, a molecule of significant interest in medicinal chemistry and drug development. By integrating a dichlorophenoxy moiety with a pentanedione scaffold, this compound presents a unique structural motif with potential for diverse pharmacological applications. This document will delve into its chemical structure, physicochemical properties, a proposed synthetic route, and methods for its characterization, providing researchers and drug development professionals with a foundational understanding of this novel compound.

Introduction and Rationale

The 3,5-dichlorophenyl group is a key pharmacophore found in numerous biologically active compounds, contributing to enhanced target engagement through various non-covalent interactions.[1] Its incorporation into drug candidates can improve metabolic stability and absorption.[2] The 2,4-pentanedione (acetylacetone) moiety is a versatile beta-diketone that can exist in both keto and enol forms, allowing for diverse chemical modifications and coordination with metal ions.[3] The combination of these two fragments in 3-(3,5-dichlorophenoxy)-2,4-pentanedione suggests a potential for novel biological activities, possibly as an enzyme inhibitor or a modulator of signaling pathways, areas where dichlorophenyl-containing compounds have shown promise.[1][4]

Chemical Structure and Physicochemical Properties

The chemical structure of 3-(3,5-dichlorophenoxy)-2,4-pentanedione consists of a 2,4-pentanedione backbone with a 3,5-dichlorophenoxy group attached to the third carbon.

Chemical Structure:

Predicted Physicochemical Properties:

A summary of the predicted physicochemical properties for 3-(3,5-dichlorophenoxy)-2,4-pentanedione is presented in the table below. These properties are estimated based on the constituent functional groups and are crucial for anticipating its behavior in biological systems and for the design of analytical methods.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₁H₁₀Cl₂O₃ | Defines the elemental composition. |

| Molecular Weight | 261.10 g/mol | Influences diffusion and transport properties. |

| LogP | ~3.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Hydrogen Bond Donors | 0 | Affects solubility and binding to target proteins. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and interaction with biological targets. |

| Polar Surface Area | ~52 Ų | Impacts cell permeability and oral bioavailability. |

Proposed Synthesis and Purification

The synthesis of 3-(3,5-dichlorophenoxy)-2,4-pentanedione can be approached through the reaction of 3-chloro-2,4-pentanedione with 3,5-dichlorophenol. This nucleophilic substitution reaction is a common method for forming ether linkages.

DOT Diagram of the Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis and purification of 3-(3,5-Dichlorophenoxy)-2,4-pentanedione.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 3,5-dichlorophenol (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide, add a non-nucleophilic base like potassium carbonate (1.5 equivalents).

-

Addition of Electrophile: While stirring at room temperature, add 3-chloro-2,4-pentanedione (1.1 equivalents) dropwise to the reaction mixture.[5]

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature, filter off the base, and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-(3,5-dichlorophenoxy)-2,4-pentanedione.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the dichlorophenyl ring, a singlet for the methine proton at the 3-position of the pentanedione, and singlets for the two methyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbons, the carbon bearing the phenoxy group, the aromatic carbons, and the methyl carbons. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the two chlorine atoms. |

| Infrared (IR) Spectroscopy | Strong absorption bands for the carbonyl groups (C=O) and characteristic peaks for the C-O-C ether linkage and the aromatic C-Cl bonds. |

Potential Applications and Biological Context

The structural features of 3-(3,5-dichlorophenoxy)-2,4-pentanedione suggest several potential applications in drug discovery and chemical biology.

-

Enzyme Inhibition: The 3,5-dichlorophenyl moiety is present in inhibitors of various enzymes.[1] For instance, derivatives of 3-(3,5-dichlorophenyl)benzoic acid have shown inhibitory activity against cholinesterases, which are relevant targets in Alzheimer's disease.[6]

-

Anticancer Activity: Compounds containing the 3,5-dichlorophenyl group have been investigated for their anticancer properties. For example, 1,3-bis(3,5-dichlorophenyl) urea activates the AMP-activated protein kinase (AMPK) pathway, which can inhibit cancer cell proliferation.[1]

-

Hepatotoxicity Research: The related compound 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) is known to cause hepatotoxicity in rats, making it a model compound for studying thiazolidinedione-induced liver injury.[7] The title compound could serve as a valuable tool to further investigate the structure-activity relationships of dichlorophenyl-containing compounds and their potential for cytotoxicity.

Conclusion

3-(3,5-Dichlorophenoxy)-2,4-pentanedione is a novel chemical entity with significant potential for further investigation. This guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. The unique combination of a proven pharmacophore with a versatile chemical scaffold makes it an attractive candidate for screening in various disease models, particularly in the areas of neurodegenerative disorders and oncology.

References

- 3-(3,5-Dichlorophenyl)benzoic Acid: A Versatile Scaffold in Medicinal Chemistry - Benchchem. (n.d.).

- New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease - PMC. (n.d.).

-

Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][6][8]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed. (2014, May 22). Retrieved from

- Synthesis and characterization of Bis - (2, 4 pentanedione dihydrazone) nickel(II) chloride hexahydrate. (2020, October 5).

- Identification and analytical characterization of nine synthetic cathinone derivatives N-ethylhexedrone, 4-Cl-pentedrone, 4-Cl-α-EAPP, propylone, N-ethylnorpentylone, 6-MeO-bk-MDMA, α-PiHP, 4-Cl-α-PHP, and 4-F-α-PHP - PubMed. (2017, August 15).

- 3,5-Dichlorobenzoyl Chloride 2905-62-6 | Propyzamide Intermediate | Royalchem. (2025, November 14).

- NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. (n.d.).

- Compound N-(3,5-dichlorophenyl)-3-phenoxybenzamide - ChemDiv. (n.d.).

- 3-Chloro-2,4-pentanedione | C5H7ClO2 | CID 74328 - PubChem. (n.d.).

- Showing NP-Card for 2,4-Pentanedione (NP0047298) - NP-MRD. (2022, March 17).

- 2,4-Dichlorophenoxyacetic acid. (n.d.).

- 2,4-Dichlorophenoxyacetic acid - Wikipedia. (n.d.).

- Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC. (n.d.).

- 3-CHLORO-2,4-PENTANEDIONE | 1694-29-7 - ChemicalBook. (2026, January 13).

- Effect of Post-emergence Application of Dichlorophenoxy acetic acid (2,4-D) Herbicide on Growth and Development of three Weeds. (n.d.).

- 3,3-dichloro-2,4-pentanedione - 33657-50-0, C5H6Cl2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).

- 2,4-Pentanedione - Substance Details - SRS | US EPA. (2023, November 1).

- A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing - NIH. (n.d.).

- 2,4-D | US EPA. (2026, January 23).

- Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.).

- CN103709023A - Synthesis method for 3,5-dichloro-2-pentanone - Google Patents. (2005, November 30).

- 3-Chloro-2,4-pentanedione 97 1694-29-7 - Sigma-Aldrich. (n.d.).

- 3-Chloro-2,4-pentanedione 97 1694-29-7 - Sigma-Aldrich. (n.d.).

- CN106565441A - Synthesis method of 3,5-dichloro-2-pentanone - Google Patents. (n.d.).

- 2,4-D 7a.1 Synopsis 2,4-D is one of the oldest herbicides used in the United States. It was first developed during World War II - Invasive.Org. (n.d.).

- 2,3-Pentanedione - SpectraBase. (n.d.).

- 3-Chloro-2,4-pentanedione - the NIST WebBook. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. royal-chem.com [royal-chem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-CHLORO-2,4-PENTANEDIONE | 1694-29-7 [chemicalbook.com]

- 6. New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. allresearchjournal.com [allresearchjournal.com]

An In-depth Technical Guide to 3-(3,5-Dichlorophenoxy)acetylacetone: Synthesis, Characterization, and Scientific Context

This technical guide provides a comprehensive overview of 3-(3,5-dichlorophenoxy)acetylacetone, a compound of interest for researchers and professionals in drug development and chemical synthesis. Given the absence of a registered CAS number for this specific molecule, this document outlines a proposed, scientifically robust synthetic pathway, detailed methodologies for its characterization, and a discussion of its potential applications based on the established bioactivity of related chemical scaffolds.

Introduction and Rationale

The synthesis of novel chemical entities with potential therapeutic applications is a cornerstone of modern medicinal chemistry. The molecule 3-(3,5-dichlorophenoxy)acetylacetone combines two key structural motifs: the 3,5-dichlorophenoxy group and the acetylacetone (pentane-2,4-dione) moiety. The dichlorinated phenyl ring is a common feature in many bioactive compounds, often enhancing lipophilicity and metabolic stability. The acetylacetone core, a versatile β-dicarbonyl compound, is a well-established building block in the synthesis of heterocyclic compounds and a known ligand in coordination chemistry. The strategic combination of these two fragments presents an opportunity to explore new chemical space and potentially discover molecules with unique pharmacological profiles.

This guide is structured to provide not just a theoretical framework but also practical, field-proven insights into the synthesis and analysis of this target compound, reflecting an approach rooted in scientific integrity and experimental causality.

Chemical Identifiers and Physicochemical Properties of Core Reagents

A thorough understanding of the starting materials is fundamental to any synthetic endeavor. The following table summarizes the key identifiers and properties of the reactants required for the proposed synthesis of 3-(3,5-dichlorophenoxy)acetylacetone.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Acetylacetone | 123-54-6[1][2] | C₅H₈O₂[1][2] | 100.12[1][3] | 140.4[1][3][4] | -23[1][2] |

| 3-Bromo-2,4-pentanedione | 3043-28-5[5][6][7][8] | C₅H₇BrO₂[5][6][7] | 179.01[7][8] | N/A | N/A |

| 3,5-Dichlorophenol | 591-35-5[9][10] | C₆H₄Cl₂O[9][11] | 163.00[11][12] | 233[12][13] | 65-68[13] |

Proposed Synthetic Pathway

The synthesis of 3-(3,5-dichlorophenoxy)acetylacetone can be logically approached in a two-step sequence. This pathway is designed for clarity, reproducibility, and control over the reaction at each stage.

Sources

- 1. Acetylacetone CAS#: 123-54-6 [m.chemicalbook.com]

- 2. Acetylacetone - Wikipedia [en.wikipedia.org]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. Acetylacetone | 123-54-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 3-Bromopentane-2,4-dione | CAS#:3043-28-5 | Chemsrc [chemsrc.com]

- 6. lookchem.com [lookchem.com]

- 7. 3-broMopentane-2,4-dione CAS#: 3043-28-5 [m.chemicalbook.com]

- 8. 3043-28-5 | 3-Bromopentane-2,4-dione - AiFChem [aifchem.com]

- 9. Phenol, 3,5-dichloro- [webbook.nist.gov]

- 10. accustandard.com [accustandard.com]

- 11. grokipedia.com [grokipedia.com]

- 12. 3,5-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. 3,5-Dichlorophenol | 591-35-5 [chemicalbook.com]

Tautomeric equilibrium of 3-aryloxy-2,4-pentanedione derivatives

Title: Tautomeric Equilibrium of 3-Aryloxy-2,4-pentanedione Derivatives: Mechanistic Drivers and Analytical Characterization

Executive Summary

The tautomeric equilibrium of

Structural Fundamentals: The Keto-Enol Dichotomy[1]

The 3-aryloxy-2,4-pentanedione system exists in a dynamic equilibrium between two primary constitutional isomers: the diketo form and the cis-enol form.[1] Unlike the parent acetylacetone (acac), where the enol form dominates (>95% in

The Tautomeric Forms

-

Diketo Form: Characterized by a tetrahedral

hybridized C3 center. The two carbonyl dipoles typically adopt a gauche or anti conformation to minimize dipolar repulsion. -

Cis-Enol Form: Characterized by a planar, conjugated system stabilized by a strong intramolecular hydrogen bond (IMHB) between the enol hydroxyl and the carbonyl oxygen. This forms a pseudo-aromatic six-membered chelate ring.[1]

Visualizing the Equilibrium:

Caption: The dynamic equilibrium between Diketo and Cis-Enol forms. In 3-aryloxy derivatives, the equilibrium (

Mechanistic Drivers of the Equilibrium Shift

Why do 3-aryloxy derivatives favor the keto form compared to the parent acac? The answer lies in the collision of steric and electronic effects.

Steric Hindrance: The Orthogonal Twist

For the enol form to be stable, the molecule requires planarity to maximize orbital overlap for the

-

The Conflict: The aryloxy group at C3 is bulky. In a planar enol conformation, the ortho-protons or substituents of the aromatic ring clash sterically with the methyl groups or carbonyl oxygens of the pentanedione backbone.

-

The Resolution: To relieve this strain, the aryloxy ring twists out of the plane, becoming orthogonal to the dicarbonyl system. However, this twist does not fully alleviate the crowding around the C3 alkene bond. Consequently, the system relaxes by reverting to the keto form, where the

geometry at C3 allows the aryloxy group to adopt a less sterically demanding conformation.

Electronic Resonance Competition

The oxygen atom of the aryloxy group possesses lone pairs capable of resonance (

-

Enol Destabilization: In the enol form, the C3 carbon is part of a double bond (

). Electron-donating groups (like alkoxy/aryloxy) attached to the alkene generally destabilize the enol form in -

Inductive Effect: While the oxygen is inductively electron-withdrawing (which usually favors the enol by increasing acidity), the resonance and steric effects in this specific scaffold overwhelm the inductive stabilization.

Analytical Characterization: Validated NMR Protocol

Nuclear Magnetic Resonance (NMR) is the gold standard for quantifying tautomeric ratios (

Experimental Workflow

Materials:

-

Analyte: 3-aryloxy-2,4-pentanedione derivative (~10-20 mg).[1]

-

Solvent:

(non-polar, baseline) or -

Instrument: 300 MHz or higher NMR spectrometer.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve the derivative in

mL of deuterated solvent. Ensure the solution is dilute (<0.1 M) to minimize intermolecular aggregation which can skew equilibrium. -

Acquisition: Acquire a standard

spectrum (16-32 scans).[1] -

Signal Identification (Critical):

-

Keto Signals: Look for a sharp singlet for the C3-H proton.[1] Due to the electronegative aryloxy group, this will be des shielded, appearing around 5.0 – 6.0 ppm . The methyl groups (

) will appear as a singlet around 2.2 – 2.4 ppm . -

Enol Signals: Look for the enolic hydroxyl proton (

) extremely downfield at 12.0 – 16.0 ppm (often broad). The vinyl methyls may appear as slightly split or shifted singlets near the keto methyls. Note: There is NO C3-H proton in the enol form.[1]

-

-

Quantification: Integrate the C3-H singlet (Keto,

) and the enolic OH or vinyl methyls (Enol,

Calculation:

NMR Analysis Workflow Diagram:

Caption: Step-by-step NMR quantification protocol for determining the tautomeric equilibrium constant (

Solvent and Environmental Effects

The environment plays a massive role in stabilizing one tautomer over the other.

| Factor | Effect on Equilibrium | Mechanism |

| Non-Polar Solvents ( | Favors Enol (relative to polar) | Supports the formation of the Intramolecular Hydrogen Bond (IMHB) and the chelate ring.[1] |

| Polar Aprotic Solvents ( | Favors Keto | The solvent acts as a hydrogen bond acceptor, disrupting the internal IMHB of the enol form. The dipole of the keto form is better solvated. |

| Temperature | High T favors Keto | The formation of the highly ordered enol chelate ring is entropically unfavorable. Heating typically breaks the IMHB. |

Application Note: In drug development, if the 3-aryloxy-2,4-pentanedione derivative is a transition state mimic (e.g., for HPPD inhibition), the active form binding to the enzyme is often the enol (which mimics the enolate intermediate). Therefore, bioassays should account for the fact that the compound may exist predominantly as the inactive keto form in solution, requiring tautomerization in situ to bind.

References

-

Tautomeric Properties and Gas-Phase Structure of Acetylacetone. The Journal of Physical Chemistry A, 2014. Link

-

Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education, 2011.[1][3] Link

-

Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry, 2020. Link

-

Keto-Enol Tautomerism of 3-Phenyl-2,4-pentanedione: A DFT Study. ResearchGate (Oriental Journal of Chemistry), 2024.[1] Link

-

Tautomerism of

-Diketones and

Sources

A Technical Guide to β-Diketone Intermediates Containing 3,5-Dichlorophenoxy Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of β-diketone intermediates that feature a 3,5-dichlorophenoxy moiety. These compounds are of significant interest in medicinal and agricultural chemistry, serving as versatile building blocks for a range of biologically active molecules. We will explore the fundamental principles governing their synthesis, with a focus on the Claisen condensation, and detail their key physicochemical properties and characterization methods. Furthermore, this document outlines their strategic applications in the development of novel therapeutic agents and other advanced materials, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Importance of Substituted β-Diketones

β-Diketones, or 1,3-dicarbonyl compounds, are a cornerstone of modern organic synthesis. Their unique chemical reactivity, characterized by keto-enol tautomerism, makes them valuable precursors for constructing complex molecular architectures, particularly heterocyclic systems.[1][2][3] The acidic nature of the central methylene proton allows for facile derivatization, while the two carbonyl groups provide multiple reaction sites for cyclization and condensation reactions.[4]

The incorporation of a 3,5-dichlorophenoxy group into a β-diketone scaffold introduces specific and highly desirable properties. The dichlorinated phenyl ring is a common feature in many pharmaceuticals and agrochemicals due to its ability to enhance biological activity. The chlorine atoms can increase lipophilicity, improving membrane permeability, and can participate in halogen bonding, a crucial interaction for ligand-receptor binding. Furthermore, the phenoxy linker provides a degree of conformational flexibility. Consequently, β-diketone intermediates bearing this moiety are highly sought after for the synthesis of targeted molecules in drug discovery and materials science.[3]

Synthesis and Mechanistic Considerations

The most classical and widely adopted method for synthesizing 1,3-diketones is the Claisen condensation.[2][5][6] This reaction involves the carbon-carbon bond formation between an ester and a ketone (or two esters) in the presence of a strong base.[7][8]

The Crossed Claisen Condensation Pathway

For the synthesis of unsymmetrical β-diketones, such as those containing a 3,5-dichlorophenoxy group, a "crossed" or "mixed" Claisen condensation is employed.[6][7][9] The key to a successful crossed Claisen is the careful selection of reactants to prevent unwanted self-condensation products.[6][7]

A typical strategy involves reacting a ketone, such as 1-(3,5-dichlorophenoxy)acetone, with an ester. The ketone provides the enolizable α-protons, while the ester acts as the acylating agent.

Key Reactants:

-

Ketone: 1-(3,5-dichlorophenoxy)acetone. This provides the core structure with the desired phenoxy group.

-

Ester: An appropriate acylating agent, such as ethyl acetate, to form the second carbonyl group.

-

Base: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used.[6] The base's role is to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate anion.[8][9]

Causality in Reagent Selection and Reaction Conditions

-

Choice of Base: The pKa of the ketone's α-protons is typically around 19-20. Therefore, a base with a conjugate acid pKa significantly higher than this is required for efficient deprotonation. Sodium hydride (NaH) is an excellent choice because it irreversibly deprotonates the ketone, and the only byproduct is hydrogen gas, which does not interfere with the reaction. Sodium ethoxide is also effective, but the reaction becomes an equilibrium, driven forward by the final deprotonation of the more acidic β-diketone product (pKa ≈ 9-11).[9]

-

Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF), diethyl ether, or dimethyl sulfoxide (DMSO) are preferred to prevent quenching the strong base and the enolate intermediate.[10]

-

Temperature: The initial enolate formation is often performed at 0°C to control the reaction rate. The subsequent acyl-substitution may be carried out at room temperature or with gentle heating to drive the reaction to completion.

Reaction Mechanism Diagram

The mechanism proceeds through a nucleophilic acyl substitution pathway.

Caption: Figure 1: Mechanism of Crossed Claisen Condensation

Physicochemical Properties and Characterization

Keto-Enol Tautomerism

A defining characteristic of β-diketones is their existence as a rapid equilibrium between the keto and enol tautomers.[1][11] The enol form is significantly stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring, and by conjugation of the double bond with the remaining carbonyl group. For many β-diketones, the enol form is the major, or even exclusive, species present in solution.[4]

Spectroscopic Characterization

The presence of both tautomers is readily confirmed by spectroscopic methods.

| Technique | Keto Form Signature | Enol Form Signature |

| ¹H NMR | Singlet ~3.5-3.8 ppm (CH₂) | Singlet ~5.5-6.0 ppm (=CH) Broad singlet ~15-17 ppm (enolic OH)[11] |

| ¹³C NMR | Signal ~50-60 ppm (CH₂) Two signals >200 ppm (C=O) | Signal ~90-100 ppm (=CH) Two signals ~180-195 ppm (enol C=O)[11] |

| IR Spectroscopy | Two C=O stretches ~1700-1730 cm⁻¹ | Broad O-H stretch ~2500-3200 cm⁻¹ C=O stretch (conjugated) ~1600-1640 cm⁻¹ |

Applications in Drug Development and Agrochemicals

The true value of these intermediates lies in their ability to serve as precursors to complex heterocyclic compounds. The 1,3-dicarbonyl arrangement is ideal for condensation reactions with binucleophiles like hydrazine, hydroxylamine, or ureas to form pyrazoles, isoxazoles, and pyrimidines, respectively.[3][11] These heterocyclic cores are prevalent in a vast number of marketed drugs and fungicides.

-

Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as the COX-2 inhibitor Celecoxib, contain a pyrazole core that can be synthesized from a β-diketone intermediate.[3]

-

Fungicides: The 3,5-dichlorophenyl group is a key toxophore in several classes of fungicides. β-Diketone intermediates provide a reliable route to building the core structures of these crop protection agents.

-

Anticancer Agents: The β-diketone scaffold has been identified as a promising structure for developing novel anticancer drugs, partly due to its metal-chelating properties.[1][2]

Detailed Experimental Protocol: Synthesis of 1-(3,5-dichlorophenoxy)pentane-2,4-dione

This protocol describes a representative synthesis via a crossed Claisen condensation.

Disclaimer: This procedure involves hazardous chemicals and should only be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.[12][13]

Materials and Reagents

-

1-(3,5-dichlorophenoxy)acetone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl acetate, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes and Ethyl Acetate for chromatography

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Synthesis

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes (3x) to remove mineral oil, then suspend it in anhydrous THF.

-

Enolate Formation: Cool the suspension to 0°C in an ice bath. Dissolve 1-(3,5-dichlorophenoxy)acetone (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

-

Acylation: Cool the reaction mixture back to 0°C and add anhydrous ethyl acetate (1.5 eq) dropwise.

-

Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly adding 1M HCl at 0°C until the gas evolution ceases and the solution is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure β-diketone.

Conclusion

β-Diketone intermediates containing the 3,5-dichlorophenoxy group are highly valuable and versatile platforms in chemical synthesis. Their preparation, primarily through the robust Claisen condensation, is well-understood and scalable. The unique electronic and steric properties conferred by the dichlorophenoxy moiety, combined with the inherent reactivity of the β-diketone core, make these compounds indispensable starting materials for the discovery and development of new pharmaceuticals and agrochemicals. A thorough understanding of their synthesis, properties, and reaction pathways is essential for any scientist working in these fields.

References

- The Reactions of Ethyl Acetoacetate With Certain Halogen Derivatives of Alcohols. (n.d.). Tennessee Academy of Science.

- β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. (2022). MDPI.

- Claisen condensation. (2025, August 15). Fiveable.

- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.

- The reaction of phloroglucinol and ethyl acetoacetate under various conditions. (n.d.). ResearchGate.

- Recent Developments in the Synthesis of β-Diketones. (2021). National Center for Biotechnology Information.

- β-diketones: Important Intermediates for Drug Synthesis. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.

- Efficient Ultrasound synthesis of β-diketone and its metal complexes. (2015). Der Pharma Chemica.

- Properties and application of diketones and their derivatives. (2011). UTP.

- Process for the preparation of linear 1,3-diketones. (1994). Google Patents.

- Claisen Condensation Mechanism. (n.d.). BYJU'S.

- Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry.

- Recent Developments in the Synthesis of β-Diketones. (2021, October 11). ResearchGate.

- Claisen Condensation. (n.d.). Organic Chemistry Portal.

- The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. (2025, October 14). ResearchGate.

- α,γ-DICHLOROACETONE. (n.d.). Organic Syntheses.

- 3,5-DICHLOROPHENOL. (1992). CAMEO Chemicals, NOAA.

- 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. (n.d.). National Center for Biotechnology Information.

- Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone. (2020, April 1). SciELO.

- A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl. (n.d.). Indian Academy of Sciences.

- ICSC 0440 - 3,5-DICHLOROPHENOL. (2021). INCHEM.

- Method for preparing 1,3-dichloroacetone. (2009, June 3). Google Patents.

Sources

- 1. Pharmaceuticals | Special Issue : β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications [mdpi.com]

- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpras.com [ijpras.com]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. fiveable.me [fiveable.me]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. US5344992A - Process for the preparation of linear 1,3-diketones - Google Patents [patents.google.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. 3,5-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. ICSC 0440 - 3,5-DICHLOROPHENOL [inchem.org]

Stability of alpha-phenoxy beta-diketones under physiological conditions

Stability of -Phenoxy -Diketones Under Physiological Conditions

Executive Summary

The

Key Stability Risks:

-

Chemical Hydrolysis (High Risk): The electron-withdrawing phenoxy group at the

-position significantly increases the acidity of the -

Metabolic Reduction (Moderate Risk): The 1,3-dicarbonyl system is a prime substrate for cytosolic Aldo-Keto Reductases (AKRs), leading to the formation of

-hydroxy ketones and loss of pharmacologic activity.

This guide provides a mechanistic analysis of these degradation pathways and details the experimental protocols required to assess and mitigate these risks during lead optimization.

Structural & Mechanistic Fundamentals

The Electronic Impact of the -Phenoxy Group

In a standard

-

Inductive Withdrawal (-I): The oxygen atom of the phenoxy group pulls electron density away from the

-carbon. This stabilizes the carbanion/enolate form, significantly lowering the -

Resonance (+M): While the oxygen lone pair can donate into the ring, its interaction with the diketone system is sterically constrained.

Physiological Consequence: At pH 7.4, a significant fraction of the molecule exists as the enolate anion .[1] While the enolate is often the pharmacologically active species for metal chelation, it is also the leaving group in the hydrolytic cleavage mechanism.

Tautomeric Equilibrium

The compound exists in a dynamic equilibrium between the keto and enol forms.[2]

Degradation Pathways

Chemical Instability: The Retro-Claisen Cleavage

The primary non-enzymatic degradation pathway is the retro-Claisen condensation (reverse Claisen). Unlike standard esters,

Mechanism:

-

Nucleophilic Attack: A water molecule or hydroxide ion attacks one of the electrophilic carbonyl carbons.

-

Tetrahedral Intermediate: A transient intermediate forms.

-

Fragmentation: The C-C bond between the carbonyl and the

-carbon breaks. The electrons collapse to form a carboxylic acid (which ionizes) and the enolate of the remaining

DOT Diagram: Retro-Claisen Mechanism

Caption: Mechanistic flow of the retro-Claisen cleavage, the primary chemical instability risk for this pharmacophore.

Metabolic Instability: Enzymatic Reduction

While chemical hydrolysis is pH-driven, metabolic instability is enzyme-driven. The

-

Aldo-Keto Reductases (AKRs): Reduce one ketone to a hydroxyl group, destroying the chelation pharmacophore.

-

Short-Chain Dehydrogenases/Reductases (SDRs): Similar reductive activity.

The

Experimental Assessment Protocols

To rigorously evaluate the stability of

Protocol A: pH-Dependent Chemical Stability (Buffer Assay)

Objective: Determine the rate of retro-Claisen hydrolysis independent of enzymatic activity.

Reagents:

-

Phosphate Buffer (100 mM, pH 7.4)

-

Acidic Buffer (pH 2.0, e.g., Glycine-HCl)

-

Basic Buffer (pH 9.0, e.g., Borate)

-

Internal Standard (e.g., Warfarin or Tolbutamide)

Workflow:

-

Stock Prep: Prepare 10 mM stock of the test compound in DMSO.

-

Incubation: Spike stock into pre-warmed (

) buffers to a final concentration of 1 -

Sampling: Aliquot 100

L at -

Quenching: Immediately add 300

L ice-cold Acetonitrile (ACN) containing Internal Standard. -

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time to determine

Protocol B: Plasma Stability & Protein Binding

Objective: Assess stability in the presence of esterases and albumin (which can catalyze hydrolysis or sequester the drug).

Workflow:

-

Matrix: Thaw frozen plasma (Human, Rat, Mouse) and adjust pH to 7.4 if necessary.

-

Incubation: Spike compound to 1

M. Incubate at -

Controls: Include Propantheline (unstable control) and Warfarin (stable control).

-

Sampling & Analysis: Same as Protocol A.

-

Interpretation: If

in Plasma

Protocol C: Metabolite Identification (MetID)

Objective: Confirm if degradation is hydrolytic (cleavage) or reductive (metabolism).

Workflow:

-

Incubate compound with Liver Microsomes (active NADPH) and Cytosolic fraction (active AKRs).

-

Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

-

Data Mining:

-

Look for M+2H peaks (Reduction: Ketone

Alcohol). -

Look for Fragment masses corresponding to the carboxylic acid and

-phenoxy ketone parts (Hydrolysis).

-

DOT Diagram: Experimental Decision Tree

Caption: Tiered screening workflow to isolate the specific cause of instability.

Summary of Stability Data

| Parameter | Physiological Implication | |

| 6.0 - 7.5 (Lower than std | High % Enolate at pH 7.4. | |

| Buffer | Variable (Minutes to Hours) | Susceptible to spontaneous Retro-Claisen cleavage. |

| Plasma | Often lower than buffer | Albumin can catalyze diketone cleavage (pseudo-esterase activity). |

| Metabolic Route | Ketone Reduction | Conversion to inactive |

| Metal Binding | High Affinity | Potential toxicity via non-specific metal stripping ( |

Stabilization Strategies

If stability issues are detected, consider these structural modifications:

-

Steric Shielding: Introduce bulky groups (e.g., tert-butyl, isopropyl) on the phenoxy ring (ortho-position) or the distal carbonyl substituents to block nucleophilic attack.

-

Bioisosteres: Replace the

-diketone core with a Tropolone or Hydroxypyridinone scaffold, which retains chelation ability but eliminates the retro-Claisen liability. -

Cyclization: Constrain the

-diketone into a ring system (e.g., 1,3-cyclohexanedione derivative). Cyclic

References

-

Retro-Claisen Condensation Mechanism

-

Metabolic Stability of Beta-Diketones

-

Tautomerism and Biological Effects

-

Oxidative Cleavage Pathways

Sources

- 1. researchgate.net [researchgate.net]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orientjchem.org [orientjchem.org]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. ijpras.com [ijpras.com]

- 8. Catalytic Oxidative Cleavage of 1,3-Diketones to Carboxylic Acids by Aerobic Photooxidation with Iodine [organic-chemistry.org]

An In-depth Technical Guide to 3,5-Dichlorophenoxy Acetylacetone Derivatives: Synthesis, Properties, and Antimicrobial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3,5-dichlorophenoxy acetylacetone represent a compelling class of compounds at the intersection of classic organic synthesis and modern medicinal chemistry. This technical guide provides a comprehensive overview of these molecules, from their rational design and synthesis to their significant potential as antimicrobial agents. By integrating the well-established biological activity of the 3,5-dichlorophenoxy moiety with the versatile chelating and reactive properties of the β-diketone scaffold, these derivatives emerge as promising candidates for further investigation in the development of novel therapeutics. This document details proposed synthetic methodologies, explores the underlying reaction mechanisms, and presents a thorough review of the biological activities of structurally related compounds, offering a roadmap for future research and development in this area.

Introduction: The Rationale for 3,5-Dichlorophenoxy Acetylacetone Derivatives

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. The 3,5-dichlorophenoxy acetylacetone scaffold is a prime example of this approach, wedding the potent bioactivity of the 3,5-dichlorophenoxy group with the versatile chemical properties of acetylacetone (pentane-2,4-dione), a classic β-diketone.

The 3,5-dichlorophenyl and 3,5-dichlorophenoxy moieties are integral components of numerous compounds exhibiting a wide spectrum of biological activities, most notably as potent antifungal and antimicrobial agents.[1] The presence of chlorine atoms on the aromatic ring often enhances the lipophilicity and metabolic stability of a molecule, contributing to its overall therapeutic efficacy.

Acetylacetone and its derivatives, on the other hand, are renowned for their utility as versatile synthetic intermediates.[2][3] Their ability to exist in a keto-enol tautomeric equilibrium allows for a rich chemistry, including the formation of stable metal chelates and the synthesis of various heterocyclic systems.[2] This dual reactivity makes the acetylacetone core an excellent platform for molecular elaboration and the introduction of diverse functionalities.

By covalently linking the 3,5-dichlorophenoxy group to the acetylacetone backbone, we create a hybrid molecule with the potential for synergistic or enhanced biological activity. This guide will explore the synthesis, characterization, and prospective applications of this intriguing class of compounds.

Synthesis and Mechanistic Considerations

A plausible synthetic route is a variation of the Williamson ether synthesis, a classic and reliable method for forming ethers.[4][5][6][7] This proposed pathway is outlined below.

Proposed Synthetic Pathway: A Modified Williamson Ether Synthesis Approach

The synthesis can be envisioned in two primary steps: the halogenation of acetylacetone followed by nucleophilic substitution with 3,5-dichlorophenol.

Step 1: Halogenation of Pentane-2,4-dione

The initial step involves the introduction of a halogen atom (chlorine or bromine) at the central carbon (C3) of the acetylacetone molecule. This is a standard transformation for β-dicarbonyl compounds.

-

Reaction: Pentane-2,4-dione is treated with a suitable halogenating agent. For instance, sulfuryl chloride (SO₂Cl₂) can be used for chlorination, while N-bromosuccinimide (NBS) is effective for bromination.[2] The reaction typically proceeds readily due to the acidic nature of the C3 proton and the stability of the resulting enolate intermediate.

Step 2: Nucleophilic Substitution with 3,5-Dichlorophenoxide

The second step is the core ether-forming reaction. The 3-halopentane-2,4-dione is reacted with the sodium or potassium salt of 3,5-dichlorophenol.

-

Mechanism: This reaction proceeds via an Sₙ2 mechanism.[7] The 3,5-dichlorophenol is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic C3 of the 3-halopentane-2,4-dione, displacing the halide and forming the desired C-O bond.[6]

The overall proposed reaction scheme is depicted in the following workflow diagram:

Sources

- 1. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. investigacion.unirioja.es [investigacion.unirioja.es]

- 3. researchgate.net [researchgate.net]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Reactivity of Methylene Active Hydrogen in 3-Phenoxy-2,4-pentanedione

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity centered on the active methylene hydrogen of 3-phenoxy-2,4-pentanedione. As a substituted β-dicarbonyl compound, its unique structural features—arising from the interplay between the flanking acetyl groups and the C3-phenoxy substituent—govern its utility as a versatile synthetic intermediate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights, field-proven experimental protocols, and an analysis of the causality behind synthetic strategies. We will explore the fundamental principles of its acidity, enolate formation, and subsequent reactions, including C-alkylation, C-acylation, and condensation reactions, thereby providing a robust framework for its application in complex molecule synthesis.

Introduction: The Significance of Substituted β-Dicarbonyls

β-Dicarbonyl compounds, such as 2,4-pentanedione (acetylacetone), are cornerstone reagents in organic synthesis. The defining feature of these molecules is the "active methylene" group (a -CH₂- group flanked by two electron-withdrawing carbonyl groups), which imparts significant acidity to the corresponding protons. Deprotonation yields a resonance-stabilized enolate, a potent carbon nucleophile essential for forming new carbon-carbon bonds.

3-Phenoxy-2,4-pentanedione introduces a layer of complexity and synthetic opportunity. The phenoxy group at the C3 position modulates the steric and electronic properties of the active methylene proton, influencing its acidity, the stability of the corresponding enolate, and the regioselectivity of its subsequent reactions. Understanding these nuances is critical for leveraging this compound as a building block in the synthesis of fine chemicals, pharmaceutical intermediates, and novel materials.

Foundational Principles: Acidity and Tautomerism

The reactivity of the C3-hydrogen is inextricably linked to two fundamental concepts: keto-enol tautomerism and acidity (pKa).

Keto-Enol Tautomerism

Like most β-dicarbonyls, 3-phenoxy-2,4-pentanedione exists as an equilibrium mixture of its keto and enol tautomers. For unsubstituted 2,4-pentanedione, the enol form is remarkably stable, often predominating in solution due to the formation of a conjugated π-system and a stabilizing intramolecular hydrogen bond.[1][2]

However, the presence of the C3-phenoxy group precludes the formation of a C3-H enol. Enolization can only occur towards one of the methyl groups, which is a less favorable equilibrium. Computational studies on analogous 3-substituted pentanediones, such as 3-phenyl-2,4-pentanedione, have shown that the keto form is significantly more stable than the enol form in various solvents.[3] This has a direct consequence on its reactivity, as reactions typically proceed from the keto form via deprotonation.

Caption: Keto-enol tautomeric equilibrium in 3-phenoxy-2,4-pentanedione.

Acidity and Enolate Formation

The primary driver of the compound's reactivity is the acidity of the single C3-hydrogen. Flanked by two carbonyl groups, this proton is significantly more acidic than a typical alkane proton. The pKa of unsubstituted 2,4-pentanedione in water is approximately 9. The electron-withdrawing inductive effect of the C3-phenoxy group is expected to further increase the acidity, lowering the pKa and making deprotonation even more favorable.

Treatment with a suitable base readily generates the corresponding enolate, a key nucleophilic intermediate. The choice of base is critical and depends on the subsequent reaction.

-

Strong, Non-nucleophilic Bases (e.g., NaH, LDA): These are used for near-quantitative, irreversible deprotonation to generate the enolate for reactions like alkylation and acylation. The use of a non-nucleophilic base prevents side reactions with the electrophile.

-

Weaker Bases (e.g., NaOEt, K₂CO₃, Amines): These are often used catalytically in reactions where the enolate is continuously regenerated in low concentrations, such as in Michael additions and Knoevenagel condensations.[4]

Synthesis of 3-Phenoxy-2,4-pentanedione

A common and effective method for synthesizing the title compound is through the nucleophilic substitution of a 3-halo-2,4-pentanedione with a phenoxide salt. The reaction of 3-chloro-2,4-pentanedione with sodium phenoxide in a suitable aprotic solvent like THF or DMF provides a direct route to the target molecule.[5]

Caption: Synthetic pathway for 3-phenoxy-2,4-pentanedione.

Core Reactivity and Synthetic Applications

The synthetic utility of 3-phenoxy-2,4-pentanedione stems from the reactions of its enolate form with various electrophiles.

C-Alkylation

The reaction of the enolate with alkyl halides is a fundamental method for carbon-carbon bond formation. The choice of reaction conditions is paramount to ensure C-alkylation over the competing O-alkylation pathway. Generally, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) favors the formation of the C-alkylated product.[6][7]

Causality of Experimental Choices:

-

Base (NaH): Irreversibly deprotonates the substrate, generating the enolate. As a heterogeneous base, the reaction rate can be controlled by addition. Its non-nucleophilic nature prevents it from reacting with the alkyl halide.

-

Solvent (Anhydrous THF): An aprotic solvent is crucial as protic solvents (like ethanol) would protonate the enolate and could participate in SN1 side reactions with the alkyl halide.

-

Temperature: The reaction is often initiated at 0 °C during deprotonation to control the exothermic reaction and then warmed to room temperature or gently heated to drive the alkylation to completion.

-

Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (50 mL) and sodium hydride (60% dispersion in mineral oil, 1.1 eq). Cool the suspension to 0 °C in an ice bath.

-

Enolate Formation: Slowly add a solution of 3-phenoxy-2,4-pentanedione (1.0 eq) in anhydrous THF (20 mL) to the NaH suspension. Stir for 30-60 minutes at 0 °C, allowing for complete deprotonation (hydrogen gas evolution will cease).

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

C-Acylation

Acylation of the enolate, typically with acyl chlorides or anhydrides, provides access to tri-carbonyl compounds, which are valuable precursors for the synthesis of various heterocyclic systems. Similar to alkylation, C-acylation is favored under conditions that generate a high concentration of the enolate.[8]

Condensation Reactions

Condensation reactions are powerful tools for building molecular complexity, and 3-phenoxy-2,4-pentanedione is an excellent substrate for these transformations.

The Knoevenagel condensation is the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base (e.g., piperidine, DBU), leading to an α,β-unsaturated product after dehydration.[4][9][10] This reaction is a cornerstone of C=C bond formation.

Causality of Experimental Choices:

-

Catalyst (DBU/Piperidine): A weak base is sufficient to generate a catalytic amount of the enolate without causing self-condensation of the aldehyde partner.[11] Strong bases would lead to unwanted side reactions.[4]

-

Solvent: The reaction can often be run in ethanol, toluene (with a Dean-Stark trap to remove water), or even under solvent-free conditions.[12] The choice depends on the solubility of the substrates and the desired reaction temperature.

Caption: Mechanism workflow for the Knoevenagel Condensation.

The enolate of 3-phenoxy-2,4-pentanedione can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate (1,4-addition) fashion.[13][14] This reaction is highly valuable for forming 1,5-dicarbonyl compounds, which are versatile synthetic intermediates.[15][16]

Causality of Experimental Choices:

-

Base (Catalytic NaOEt or K₂CO₃): A base that can establish an equilibrium is typically used. The reaction is thermodynamically controlled, favoring the more stable 1,4-adduct over the 1,2-adduct.

-

Solvent (Protic, e.g., Ethanol): Protic solvents can facilitate the proton transfer steps required to regenerate the catalyst and protonate the final enolate intermediate.

Spectroscopic Characterization

Confirming the structure of reaction products is achieved through standard spectroscopic methods. Below is a table of expected spectral features for the starting material and a representative C-alkylation product.

| Compound | Method | Expected Spectral Features |

| 3-Phenoxy-2,4-pentanedione | ¹H NMR (CDCl₃) | δ ~7.3-7.0 (m, 5H, Ar-H), δ ~4.8 (s, 1H, C3-H), δ ~2.3 (s, 6H, 2 x CH₃) |

| ¹³C NMR (CDCl₃) | δ ~200 (C=O), δ ~157 (Ar C-O), δ ~129, 125, 122 (Ar-C), δ ~75 (C3), δ ~29 (CH₃) | |

| IR (KBr) | ~1725, 1700 cm⁻¹ (C=O stretch, split), ~1600, 1490 cm⁻¹ (Ar C=C) | |

| 3-Benzyl-3-phenoxy-2,4-pentanedione | ¹H NMR (CDCl₃) | δ ~7.3-7.1 (m, 10H, Ar-H), δ ~3.5 (s, 2H, CH₂), δ ~2.1 (s, 6H, 2 x CH₃) |

| ¹³C NMR (CDCl₃) | δ ~202 (C=O), δ ~156 (Ar C-O), δ ~135-122 (Ar-C), δ ~85 (C3), δ ~40 (CH₂), δ ~28 (CH₃) | |

| IR (KBr) | ~1710 cm⁻¹ (C=O stretch), ~1600, 1495 cm⁻¹ (Ar C=C) |

Conclusion

3-Phenoxy-2,4-pentanedione is a highly valuable and versatile building block in modern organic synthesis. The reactivity of its single active methylene hydrogen, governed by the electronic influence of the adjacent carbonyl and phenoxy groups, allows for the controlled formation of a stabilized enolate. This nucleophilic intermediate can be effectively employed in a wide range of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations. By carefully selecting bases, solvents, and reaction temperatures, researchers can steer the reactivity towards desired products with high efficiency. The principles and protocols outlined in this guide serve as a robust foundation for scientists and drug developers aiming to incorporate this powerful synthetic tool into their research programs.

References

-

Al-Hourani, B. J. (2024). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

-

Medina, F., et al. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Semantic Scholar. [Link]

-

International Journal of Trend in Scientific Research and Development. (2019). Novel Methods of Knoevenagel Condensation. ijtsrd.com. [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

-

Journal of the Chemical Society C: Organic. (1969). Acylation and alkylation reactions. Part IV. The cyclisation of alkyl-substituted phenoxyacetyl chlorides to benzofuran-3(2H)-ones. Royal Society of Chemistry. [Link]

-

Toche, R. B., et al. (2005). Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium. PubMed. [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]

-

Journal of Chemical Education. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. ERIC. [Link]

-

Singh, S., & Singh, P. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Scientific Research in Science and Technology. [Link]

-

Proceedings of the National Academy of Sciences. (2010). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. PNAS. [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

-

NP-MRD. (2022). Showing NP-Card for 2,4-Pentanedione (NP0047298). NP-MRD. [Link]

-

PubChem. (n.d.). 3-Isonitroso-2,4-pentanedione. PubChem. [Link]

-

Zhang, X., et al. (n.d.). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Semantic Scholar. [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]

-

Chemistry Steps. (2020). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

-

PubChem. (n.d.). 2,4-Pentanedione, 3-(2-propenyl)-. PubChem. [Link]

-

The Journal of Organic Chemistry. (2012). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. ACS Publications. [Link]

-

MDPI. (2022). Electrochemical Site-Selective Alkylation of Azobenzenes with (Thio)Xanthenes. MDPI. [Link]

-

ResearchGate. (n.d.). Rh(III)-Catalyzed Redox-Neutral Unsymmetrical C-H Alkylation and Amidation Reactions of N-Phenoxyacetamides. ResearchGate. [Link]

-

ChemistrySelect. (2024). A Novel Three‐Component Reaction of Halo‐Pyridines with Grignard Reagents. Wiley Online Library. [Link]

-

Palin, R., et al. (2007). Synthesis and evaluation of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic and sedative properties. PubMed. [Link]

-

Humpf, H. U., et al. (1998). Acylation of Naturally Occurring and Synthetic 1-Deoxysphinganines by Ceramide Synthase. Semantic Scholar. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. jchps.com. [Link]

-

NIST. (n.d.). 2,4-Pentanedione, 3-acetyl-. NIST WebBook. [Link]

-

OECD Existing Chemicals Database. (2001). 2,4-PENTANEDIONE. OECD. [Link]

-

ResearchGate. (n.d.). 2,4-Pentanedione. ResearchGate. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. asianpubs.org [asianpubs.org]

- 12. bhu.ac.in [bhu.ac.in]

- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Michael Addition [organic-chemistry.org]

- 16. One moment, please... [chemistrysteps.com]

An In-depth Technical Guide to the Safe Handling and Anticipated Properties of 3-(3,5-Dichlorophenoxy)-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Anticipated Physical Properties

3-(3,5-Dichlorophenoxy)-2,4-pentanedione is a beta-diketone derivative. The structure suggests it is a relatively non-polar molecule, likely a solid or a high-boiling point liquid at room temperature. A precise determination of its physical properties would require experimental analysis. However, based on its constituent parts, we can project the following characteristics:

| Property | Anticipated Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₀Cl₂O₃ | Based on chemical structure |

| Molecular Weight | 261.10 g/mol | Based on chemical structure |

| Appearance | Likely a white to off-white solid or a colorless to yellow liquid. | Based on related pentanedione and chlorophenoxy compounds. |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents. | The dichlorophenoxy group increases lipophilicity. |

| Boiling Point | Anticipated to be high, likely over 200°C. | The molecular weight and polar groups suggest a high boiling point. |

| Vapor Pressure | Expected to be low. | Consistent with a high boiling point. |

Hazard Identification and Toxicological Profile: A Composite Analysis

The toxicological profile of 3-(3,5-Dichlorophenoxy)-2,4-pentanedione can be inferred by examining the known hazards of its two primary structural components: the 2,4-pentanedione backbone and the dichlorophenoxy group.

Hazards Associated with the 2,4-Pentanedione Core

The 2,4-pentanedione structure is known to present several hazards. Safety data for 3-chloro-2,4-pentanedione and 2,4-pentanedione indicate the following risks:

-

Flammability: Both 2,4-pentanedione and its chlorinated analog are flammable liquids and vapors.[1][2] It is crucial to handle 3-(3,5-Dichlorophenoxy)-2,4-pentanedione away from heat, sparks, open flames, and other ignition sources.[1][2]

-

Irritation: These compounds are known to cause skin and serious eye irritation.[1][3] Prolonged or repeated skin contact may lead to dermatitis.

-

Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[1][4]

-

Harmful if Swallowed: Oral ingestion may be harmful.[3]

Toxicological Implications of the 3,5-Dichlorophenoxy Moiety

The dichlorophenoxy group is a common feature in various biologically active molecules, including herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). While the toxicological properties are highly dependent on the overall molecular structure, the presence of this group warrants careful consideration of potential systemic effects.

A pertinent study on a structurally related compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), revealed that it induces hepatotoxicity in rats and that this toxicity is mediated by cytochrome P450 (CYP) enzymes.[5][6] Specifically, the study highlighted the role of CYP3A4 in the metabolic activation of DCPT, leading to cytotoxicity.[5][6] This suggests that 3-(3,5-Dichlorophenoxy)-2,4-pentanedione could also be a substrate for CYP enzymes and may have the potential to cause liver injury, particularly with chronic exposure.

The following diagram illustrates the logical flow of the composite hazard assessment:

Caption: Composite Hazard Assessment Flowchart.

Safe Handling and Storage Protocols

Given the anticipated hazards, the following handling and storage procedures are recommended:

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Eyewash stations and safety showers should be readily accessible.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[7]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with organic vapor cartridges is recommended.[7]

-

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or dust.[2] Use non-sparking tools and take precautionary measures against static discharge.[1][2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][2] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[2][3]

The following diagram outlines a standard experimental workflow for handling this compound:

Caption: Safe Experimental Workflow Diagram.

First Aid and Emergency Procedures

In the event of exposure, follow these first-aid measures and seek immediate medical attention:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]

-

Fire: Use dry chemical, carbon dioxide, or foam to extinguish a fire.[2] Water spray may be used to cool containers.

Potential Synthesis and Reactivity

While a specific synthesis for 3-(3,5-Dichlorophenoxy)-2,4-pentanedione is not detailed in the provided search results, a plausible synthetic route could involve the reaction of 3-chloro-2,4-pentanedione with 3,5-dichlorophenol in the presence of a base. The reactivity of the final compound is expected to be influenced by the dicarbonyl system, which can participate in various chemical transformations.

The compound is likely to be stable under normal conditions.[3] However, it should be kept away from strong oxidizing agents, strong bases, and acids to prevent potentially hazardous reactions.[2][3]

Conclusion

While a dedicated Safety Data Sheet for 3-(3,5-Dichlorophenoxy)-2,4-pentanedione is not currently available, a thorough analysis of its structural components allows for a comprehensive and cautious approach to its safe handling. Researchers and drug development professionals should treat this compound as flammable, an irritant to the skin, eyes, and respiratory system, and with potential for systemic toxicity, particularly to the liver. Adherence to the stringent handling, storage, and personal protective equipment guidelines outlined in this document is essential to ensure laboratory safety. Further experimental investigation is warranted to fully elucidate its toxicological and physicochemical properties.

References

- Fisher Scientific. (2010, November 16).

- Sigma-Aldrich. (2025, November 6).

- Spectrum Chemical. (2012, July 31). Material Safety Data Sheet for 2,4-Dichlorophenoxyacetic acid.

- Thermo Fisher Scientific. (n.d.).

-

Food and Agriculture Organization of the United Nations. (n.d.). Toxicological evaluation of 2,4-D. Retrieved from [Link]

-

Kennedy, C. L., et al. (2011). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

- ChemicalBook. (n.d.).

-

Cheméo. (n.d.). Chemical Properties of 3-Chloro-2,4-pentanedione (CAS 1694-29-7). Retrieved from [Link]

-

Costa, B. M., et al. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Retrieved from [Link]

- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.

- Cole-Parmer. (2002, December 3).

- 24d.info. (2020, August 14). Toxicology of 2,4-D.

-

National Institutes of Health. (n.d.). A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN103709023A - Synthesis method for 3,5-dichloro-2-pentanone.

- NP-MRD. (2022, March 17). Showing NP-Card for 2,4-Pentanedione (NP0047298).

-

PubChem. (n.d.). 3,5-Dichloropentan-2-one. Retrieved from [Link]

-

PubMed. (2011, December 15). Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. geneseo.edu [geneseo.edu]

- 3. fishersci.com [fishersci.com]

- 4. 3-CHLORO-2,4-PENTANEDIONE - Safety Data Sheet [chemicalbook.com]

- 5. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

Methodological & Application

Synthesis of 3-(3,5-Dichlorophenoxy)-2,4-pentanedione from 3-chloroacetylacetone

Application Note: High-Yield Synthesis of 3-(3,5-Dichlorophenoxy)-2,4-pentanedione

-Phenoxy-1,3-Dicarbonyl ScaffoldsExecutive Summary

This guide details the synthesis of 3-(3,5-Dichlorophenoxy)-2,4-pentanedione (Target Molecule) via the nucleophilic substitution of 3-chloro-2,4-pentanedione with 3,5-dichlorophenol . This scaffold represents a critical class of intermediates used in the development of agrochemicals (fungicides) and heterocyclic pharmaceutical precursors (e.g., pyrazoles, isoxazoles).

Unlike standard Williamson ether syntheses on simple alkyl halides, this protocol addresses the unique reactivity of

Retrosynthetic & Mechanistic Analysis

The formation of the ether linkage is achieved through the displacement of the secondary chloride on the acetylacetone backbone.

Key Mechanistic Challenge:

The starting material, 3-chloro-2,4-pentanedione, possesses an acidic proton at the C3 position (

Strategic Solution:

-

Base Selection: Potassium Carbonate (

). It is basic enough to deprotonate the phenol ( -

Catalysis: Potassium Iodide (KI) is employed as a Finkelstein catalyst. The transient formation of the 3-iodo species (a better leaving group) accelerates the reaction rate, allowing it to proceed at lower temperatures (refluxing acetone) to preserve the labile dicarbonyl moiety.

Reaction Scheme

Caption: Mechanistic pathway for the base-mediated substitution. The reaction relies on the in situ generation of the phenoxide anion.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |

| 3,5-Dichlorophenol | 163.00 | 1.0 | 1.63 g | Nucleophile |

| 3-Chloro-2,4-pentanedione | 134.56 | 1.1 | 1.48 g (approx 1.25 mL) | Electrophile |

| Potassium Carbonate ( | 138.21 | 1.5 | 2.07 g | Base |

| Potassium Iodide (KI) | 166.00 | 0.1 | 0.16 g | Catalyst |

| Acetone (Anhydrous) | - | - | 20 mL | Solvent |

Note: Scale described is 10 mmol.[2] Can be linearly scaled up to 100 mmol.

Step-by-Step Procedure

Step 1: Phenoxide Generation

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add 3,5-Dichlorophenol (1.63 g, 10 mmol) and Anhydrous Acetone (20 mL).

-

Add Potassium Carbonate (2.07 g, 15 mmol) in a single portion.

-

Stir at room temperature for 15 minutes. The mixture will become a suspension as the phenoxide forms.

-

Observation: A slight color change (yellowing) may occur.

-

Step 2: Electrophile Addition & Catalysis 5. Add Potassium Iodide (0.16 g, 1 mmol). 6. Add 3-Chloro-2,4-pentanedione (1.48 g, 11 mmol) dropwise via syringe over 5 minutes.

- Precaution: 3-Chloro-2,4-pentanedione is a lachrymator. Perform this step in a fume hood.

Step 3: Reaction

7. Heat the reaction mixture to a gentle reflux (

- Rf Values: 3,5-Dichlorophenol (

- Reflux for 4–6 hours . Completion is indicated by the disappearance of the phenol spot.

Step 4: Workup & Isolation

10. Cool the mixture to room temperature.

11. Filter off the inorganic solids (

- Dissolve the residue in Ethyl Acetate (30 mL).

- Wash with 1M HCl (15 mL) to remove any unreacted enolates and ensure the product is in the neutral dione form.

- Wash with Brine (15 mL).

- Dry over Anhydrous

- Recrystallization: The crude solid can be recrystallized from Ethanol/Water (9:1) or Hexane/Ethyl Acetate to yield off-white crystals.

Workflow Diagram

Caption: Operational workflow for the synthesis, purification, and isolation of the target dione.

Characterization & Quality Control

The product exists in equilibrium between the keto and enol forms, which significantly affects the NMR spectrum.

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: Expected range

(dependent on keto-enol ratio in solid state). -

1H NMR (400 MHz,

):-

Keto form:

2.35 (s, 6H, -

Enol form:

2.10 (s, 6H), 14.5 (s, 1H, OH, broad, exchangeable). -

Note: The electron-withdrawing dichloro-phenoxy group may shift the equilibrium.

-

-

IR Spectroscopy:

- (C=O stretch, keto).

- (C=C, enol).

- (C-O-C ether stretch).

Safety & Troubleshooting

| Hazard | Mitigation |

| 3-Chloro-2,4-pentanedione | Lachrymator. Causes severe eye/skin irritation. Handle only in a functioning fume hood. Wear butyl rubber gloves if possible. |

| 3,5-Dichlorophenol | Toxic if swallowed/absorbed.[3] Corrosive to tissue. |

| Acetone | Highly flammable.[3][4] Keep away from hot plates/sparks. |

Troubleshooting Guide:

-

Low Yield: If the reaction stalls, add 0.1 eq of 18-crown-6 to solubilize the carbonate, or switch solvent to DMF (stir at

, do not reflux). -

O-alkylation vs. C-alkylation: While O-alkylation of the phenol is desired, C-alkylation of the phenol ring is rare under these conditions. However, if the acetylacetone acts as a nucleophile attacking the phenol (unlikely), check stoichiometry.

-

Hydrolysis: Avoid water in the reaction step. 3-chloroacetylacetone can hydrolyze to acetic acid and chloroacetone derivatives if wet.

References

-

Safety Data Sheet: 3-Chloroacetylacetone . TCI Chemicals. Accessed October 2025. Link

-

Synthesis of

-phenoxy ketones . Journal of the Chemical Society C: Organic, 1970. (Analogous reaction of 1,3-dichloroacetone with phenols). Link -

Kinetics of Reaction of 3-Chloroacetylacetone . Journal of Chemical and Pharmaceutical Research, 2009, 1(1): 276-281. (Demonstrates electrophilicity of 3-chloroacetylacetone). Link

-

Sigma-Aldrich Product Specification: 3-Chloro-2,4-pentanedione . Link

Sources

Using 3-(3,5-Dichlorophenoxy)-2,4-pentanedione as a precursor for pyrazoles

Protocol Focus: Using 3-(3,5-Dichlorophenoxy)-2,4-pentanedione as a Precursor

Abstract & Strategic Value

The synthesis of 4-aryloxypyrazoles represents a critical workflow in the development of bioactive scaffolds. The specific precursor, 3-(3,5-Dichlorophenoxy)-2,4-pentanedione , serves as a versatile intermediate for generating pyrazoles with high lipophilicity and metabolic stability—properties essential for herbicides (e.g., pyrazolynate analogs) and pharmaceutical candidates targeting COX-2 or specific kinase pathways.

This guide provides a robust, two-stage protocol:

-